molecular formula C17H25NO2 B1595652 Metethoheptazine CAS No. 509-84-2

Metethoheptazine

Cat. No.: B1595652
CAS No.: 509-84-2
M. Wt: 275.4 g/mol
InChI Key: BOSULDNQDJLKKL-UHFFFAOYSA-N
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Preparation Methods

Metethoheptazine is synthesized through a series of chemical reactions involving the formation of an azepane ring. The IUPAC name for this compound is ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate . The synthetic route typically involves the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then cyclized to form the azepane ring. The reaction conditions often require the use of a base such as sodium methoxide and a solvent like ethanol .

Chemical Reactions Analysis

Metethoheptazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Metethoheptazine exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the body’s pain control system and, when activated, can reduce the perception of pain. The compound primarily targets the mu-opioid receptor, leading to analgesic and sedative effects .

Comparison with Similar Compounds

Metethoheptazine is similar to other compounds in the phenazepine family, such as ethoheptazine. it has unique properties that distinguish it from other opioids:

This compound’s unique chemical structure and binding affinity to opioid receptors make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSULDNQDJLKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862077
Record name Metethoheptazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509-84-2
Record name Ethyl hexahydro-1,3-dimethyl-4-phenyl-1H-azepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metethoheptazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metethoheptazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METETHOHEPTAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36J5ZY2TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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